molecular formula C18H25NO5 B15243294 Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate

Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate

Cat. No.: B15243294
M. Wt: 335.4 g/mol
InChI Key: YQXGREOSRSLIHC-UHFFFAOYSA-N
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Description

Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is an organic compound with the molecular formula C18H25NO5. This compound is characterized by the presence of a benzoate ester group, a tert-butoxycarbonyl (Boc) protecting group, and an oxobutylamino substituent. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with methyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is unique due to the presence of both the Boc-protected amino group and the oxobutyl moiety. This combination allows for selective reactions and modifications, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-(3-oxobutyl)amino]methyl]benzoate

InChI

InChI=1S/C18H25NO5/c1-13(20)10-11-19(17(22)24-18(2,3)4)12-14-6-8-15(9-7-14)16(21)23-5/h6-9H,10-12H2,1-5H3

InChI Key

YQXGREOSRSLIHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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